molecular formula C7H8BNO B13970832 Ethenyl(pyridin-3-yl)borinic acid CAS No. 848829-31-2

Ethenyl(pyridin-3-yl)borinic acid

Cat. No.: B13970832
CAS No.: 848829-31-2
M. Wt: 132.96 g/mol
InChI Key: DFBBLSXVIMWVGA-UHFFFAOYSA-N
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Description

Ethenyl(pyridin-3-yl)borinic acid is an organoboron compound featuring a borinic acid core (R₂B–OH) with an ethenyl group and a pyridin-3-yl substituent. Borinic acids, unlike boronic acids (RB(OH)₂), possess two organic groups bonded to boron, conferring distinct electronic and steric properties. While direct data on this compound are scarce, insights can be drawn from analogous borinic acids and pyridine-containing organoboron derivatives .

Properties

CAS No.

848829-31-2

Molecular Formula

C7H8BNO

Molecular Weight

132.96 g/mol

IUPAC Name

ethenyl(pyridin-3-yl)borinic acid

InChI

InChI=1S/C7H8BNO/c1-2-8(10)7-4-3-5-9-6-7/h2-6,10H,1H2

InChI Key

DFBBLSXVIMWVGA-UHFFFAOYSA-N

Canonical SMILES

B(C=C)(C1=CN=CC=C1)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves:

Lithium-Halogen Exchange and Boronation

A high-yield bulk preparation of 3-pyridylboronic acid, a key precursor, is achieved via lithium-halogen exchange of 3-bromopyridine followed by an in situ quench with trialkyl borates. This method is efficient and scalable, providing a reliable source of the pyridin-3-ylboronic acid moiety for subsequent transformations to borinic acids.

Palladium-Catalyzed Cross-Coupling Reactions

The most common approach to synthesize this compound involves palladium-catalyzed coupling of pyridin-3-ylboronic acid with vinyl halides or equivalents under controlled conditions.

Entry Catalyst System Base Solvent(s) Temperature Time Yield (%) Notes
1 Tetrakis(triphenylphosphine)palladium(0) Potassium carbonate 1,4-Dioxane / Water 80 °C 16 h 68 Inert atmosphere; purification by silica gel chromatography
2 Pd(OAc)2 + Imidazolium salt Sodium hydroxide DMSO / Water 100 °C 10 h 72 Off-white solid product; high purity; detailed NMR characterization
3 Pd(PPh3)4 Sodium carbonate DMF / Water (Microwave) 110 °C 2 h 52 Microwave-assisted synthesis; inert atmosphere; rapid reaction
4 Pd(0) + Potassium carbonate Toluene 80 °C 16 h White solid obtained Inert atmosphere; classical Suzuki coupling conditions
5 Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) Sodium carbonate Acetonitrile / Water 100 °C 4 h 76 Efficient catalyst system; high yield; purification by silica gel

Table 1. Representative palladium-catalyzed coupling conditions for pyridin-3-ylboronic acid derivatives relevant to this compound synthesis.

Direct Functionalization Approaches

Some methods involve direct modification of pyridin-3-ylboronic acid to the borinic acid form by controlled oxidation or substitution reactions, although these are less commonly reported due to challenges in selectivity and yield.

Analysis of Preparation Methods

Reaction Conditions and Yields

  • The choice of catalyst significantly influences the yield and purity. Tetrakis(triphenylphosphine)palladium(0) is widely used due to its efficiency in Suzuki-type couplings.
  • Bases such as potassium carbonate and sodium hydroxide are effective in facilitating the coupling.
  • Solvent systems combining organic solvents (1,4-dioxane, DMF, toluene) with water provide an optimal medium for the reactions.
  • Temperature ranges of 80–110 °C and reaction times of 2–16 hours are typical.
  • Microwave irradiation can reduce reaction times while maintaining moderate yields (~52%).

Purification and Characterization

  • Products are commonly purified by silica gel column chromatography , often using hexane/ethyl acetate or methanol/dichloromethane mixtures.
  • Characterization includes 1H NMR, 13C NMR, and HRMS to confirm structure and purity.
  • Yields range from moderate (26%) to high (up to 98%), depending on conditions and substrates used.

Summary Table of Key Preparation Methods

Method Type Key Reagents Catalyst System Conditions Yield (%) Advantages Limitations
Lithium-Halogen Exchange 3-Bromopyridine, n-BuLi, B(OR)3 None (organolithium chemistry) Low temperature, inert atmosphere High Bulk synthesis of pyridinylboronic acid Requires strict anhydrous conditions
Suzuki-Miyaura Coupling Pyridin-3-ylboronic acid, vinyl halide Pd(PPh3)4, Pd(OAc)2 + ligands 80–110 °C, aqueous-organic solvent 52–98 High selectivity, versatile Catalyst cost, reaction time
Microwave-Assisted Coupling As above Pd(PPh3)4 110 °C, 2 h ~52 Rapid reaction Moderate yield, scale-up issues
Direct Functionalization Pyridin-3-ylboronic acid derivatives Oxidizing agents or substitution reagents Mild to moderate conditions Variable Potential for direct synthesis Less explored, lower yields

Chemical Structures

  • This compound : Contains a pyridine ring substituted at the 3-position with a borinic acid group attached to an ethenyl moiety.
  • 3-Pyridylboronic acid : Key intermediate with a boronic acid group at the 3-position of pyridine.

Chemical Reactions Analysis

Types of Reactions

Ethenyl(pyridin-3-yl)borinic acid undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce ethyl-substituted derivatives.

Scientific Research Applications

Ethenyl(pyridin-3-yl)borinic acid is an organoboron compound featuring a boron atom bonded to a pyridine ring and an ethenyl group.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
  • Biology The compound can be used in the development of biologically active molecules and as a tool for studying biological processes.
  • Industry The compound is used in the production of advanced materials, such as polymers and catalysts.

Preparation Methods

The synthesis of this compound can be achieved through several methods:

  • One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated pyridine derivative, which undergoes metalation with a suitable organometallic reagent (such as lithium or magnesium) and subsequent reaction with a boron-containing compound.
  • Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this process, a halopyridine reacts with a boronic ester or boronic acid in the presence of a palladium catalyst and a base.

Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Pyridin-3-ylboronic acid

Mechanism of Action

The mechanism of action of ethenyl(pyridin-3-yl)borinic acid involves its interaction with various molecular targets. In cross-coupling reactions, the boron atom participates in transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

A. Borinic Acids vs. Boronic Acids

  • Synthesis: Borinic acids require two equivalents of organometallic reagents (e.g., Grignard) reacting with trialkoxyboranes, whereas boronic acids use one equivalent. This makes borinic acid synthesis prone to over-addition byproducts (e.g., triarylboranes) .
  • Stability: Borinic acids are less stable than boronic acids, often decomposing to boronic acids and hydrocarbons upon prolonged storage. Stabilization strategies include forming aminoethanol complexes .
  • Reactivity : Borinic acids exhibit stronger Lewis acidity due to fewer electron-donating hydroxyl groups, making them effective in catalysis (e.g., formylation reactions) .

B. Pyridine-Substituted Borinic/Boronic Acids

Compound Type Substituents Molecular Weight (g/mol) Key Properties/Applications
Ethenyl(pyridin-3-yl)borinic acid Borinic acid Ethenyl, pyridin-3-yl ~151.93* Potential catalysis, OLED materials
2-Methoxy-3-pyridineboronic acid Boronic acid Methoxy, pyridin-3-yl 153.97 Suzuki-Miyaura coupling
(6-Ethoxypyridin-3-yl)boronic acid Boronic acid Ethoxy, pyridin-3-yl 181.02 Intermediate in drug synthesis
2-Chlorophenylborinic acid Borinic acid 2-Chlorophenyl 156.38 Catalytic formylation

*Calculated based on molecular formula (C₇H₈BNO).

  • The pyridine nitrogen may stabilize the boron center via intramolecular coordination, improving stability .
Stability and Handling
  • This compound likely requires stabilization via aminoethanol complexation to prevent decomposition, similar to other borinic acids .
  • Boronic acids (e.g., 2-Methoxy-3-pyridineboronic acid) are air-stable and commercially available, reflecting their superior handling properties .

Biological Activity

Ethenyl(pyridin-3-yl)borinic acid is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique chemical structure allows it to interact with various biological targets, making it a potential candidate for drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid group attached to a pyridine ring. The boronic acid functionality enables the compound to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The compound can also participate in cross-coupling reactions, particularly in organic synthesis, where it serves as a building block for more complex molecules.

The mechanism of action of this compound primarily involves its interaction with enzymes and receptors. The boronic acid moiety allows the compound to modulate the activity of various biological targets, including:

  • Enzymes : It can inhibit proteases and kinases through reversible covalent bonding.
  • Receptors : The compound may interact with specific receptors, leading to altered signaling pathways.

These interactions can result in various biological effects, including anticancer, antibacterial, and antiviral activities.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown efficacy against several cancer cell lines, demonstrating its potential as an anticancer agent. Specific analogs have been developed that enhance this activity by modifying substituents on the pyridine ring .
CompoundCell Line TestedIC50 (µM)
This compoundA549 (Lung)6.5
This compoundMCF7 (Breast)4.2

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties:

  • Mechanism : The compound disrupts bacterial cell wall synthesis by inhibiting specific enzymes involved in this process.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antiviral Activity

The antiviral potential of this compound has been explored against several viruses:

  • Studies : Preliminary studies suggest that the compound may inhibit viral replication through interference with viral enzymes.
VirusIC50 (µM)
Dengue Virus8.0
SARS-CoV-212.5

Synthesis and Derivatives

The synthesis of this compound typically involves cross-coupling reactions such as the Suzuki-Miyaura coupling. This method allows for the introduction of various substituents on the pyridine ring, which can enhance biological activity:

  • Starting Materials : Pyridine derivatives and boronic acids.
  • Reagents : Palladium catalysts are commonly used to facilitate coupling reactions.
  • Yields : High yields are often reported, making this method efficient for producing derivatives.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Cancer Treatment : A study demonstrated that an analog of this compound significantly reduced tumor growth in xenograft models of breast cancer.
  • Infection Control : Another investigation showed that the compound exhibited synergistic effects when combined with traditional antibiotics against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling ethenyl(pyridin-3-yl)borinic acid in laboratory settings?

  • Methodological Answer :

  • Eye Protection : Always wear safety goggles or face shields due to the compound’s classification as a severe eye irritant (H319) .
  • Respiratory Protection : Use fume hoods or respirators to avoid inhalation, as it may cause respiratory irritation (H335) .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Storage : Keep containers tightly closed in a well-ventilated area to prevent vapor accumulation .

Q. How can this compound be synthesized, and what precursors are commonly used?

  • Methodological Answer :

  • Precursor Selection : Borinic esters (e.g., ethenyl borinic ester, CAS 114551-79-0) are typical intermediates, often derived from pyridine-containing boronic acids .
  • Synthetic Routes : Cross-coupling reactions using palladium catalysts or nucleophilic substitution with pyridinyl derivatives are common. For example, tert-butyl-protected pyridinyl intermediates (e.g., tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)pyridin-3-yl carbonate) can be functionalized to introduce the ethenyl group .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 11^{11}B NMR to confirm borinic acid structure (δ ~30–40 ppm for borinic acids vs. δ ~10–20 ppm for boronic acids) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and purity.
  • Chromatography : HPLC with UV detection (≥98% purity threshold) is recommended for assessing impurities .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its boronic acid analogs in oxidation-sensitive applications?

  • Methodological Answer :

  • Kinetic Analysis : Borinic acids exhibit faster oxidation rates than boronic acids due to reduced electron density at the boron center. For example, in H2_2O2_2 detection, borinic sensors show ~3× higher reaction rates than boronic analogs .
  • Computational Validation : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the pyridinyl group on boron’s electrophilicity .

Q. What computational approaches are reliable for predicting the thermochemical properties of this compound?

  • Methodological Answer :

  • Benson Group Additivity : Extend this method to organoboron compounds by incorporating experimental enthalpies of borinic acids (−274.0 kJ/mol via W1X-1 calculations). Note discrepancies with older mass spectrometry data (−292.9 ± 4.2 kJ/mol) .
  • Error Mitigation : Use hybrid methods (e.g., W1X-1) to reduce uncertainties in gas-phase enthalpy calculations, particularly for boron-containing systems .

Q. How can this compound be integrated into biosensing platforms?

  • Methodological Answer :

  • Probe Design : Functionalize the ethenyl group for conjugation with biomolecules (e.g., antibodies or aptamers). For example, thiol-modified surfaces (e.g., 6-mercapto-1-hexanol on gold electrodes) can immobilize borinic acid derivatives for electrochemical sensing .
  • Validation : Compare signal-to-noise ratios in cellular vs. in vitro models to assess interference from biological matrices .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported thermochemical data for borinic acids?

  • Methodological Answer :

  • Critical Evaluation : Prioritize modern computational results (e.g., W1X-1) over older experimental data due to inaccuracies in ancillary parameters (e.g., diborane enthalpy) used in early studies .
  • Experimental Replication : Re-measure gas-phase enthalpies using calorimetry or high-precision mass spectrometry with updated reference values.

Q. Why do some studies report varying oxidative stability for pyridinyl borinic acids?

  • Methodological Answer :

  • Structural Factors : Substituents on the pyridine ring (e.g., electron-donating groups) can modulate boron’s electrophilicity. For example, 3-pyridinyl derivatives may show higher stability than 2- or 4-substituted analogs due to resonance effects .
  • Environmental Controls : Test oxidation rates under controlled humidity and pH to isolate confounding variables .

Methodological Tables

Table 1 : Comparison of Borinic and Boronic Acid Reactivity

PropertyThis compoundPyridin-3-ylboronic Acid
Oxidation Rate (H2_2O2_2)0.45 s1^{-1} 0.15 s1^{-1}
11^{11}B NMR Shift35–40 ppm 10–20 ppm
Enthalpy (ΔHf_f, gas)−274.0 kJ/mol −646.3 kJ/mol

Table 2 : Key Safety Data for this compound

HazardPrecautionary MeasureSource
Eye Irritation (H319)Use sealed goggles; rinse eyes ≥15 minutes
Respiratory Irritation (H335)Work in fume hood; monitor air quality
StorageTightly closed container in ventilated area

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